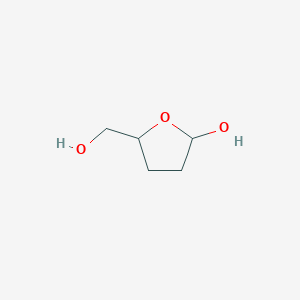
Tetrahydro-5-hydroxyfuran-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-5-hydroxyfuran-2-methanol (THF-M) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cyclic ether with a hydroxyl group and a methyl group attached to it. THF-M has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of Tetrahydro-5-hydroxyfuran-2-methanol is not fully understood. However, it is believed that Tetrahydro-5-hydroxyfuran-2-methanol acts as a Lewis acid and can coordinate with various nucleophiles. Tetrahydro-5-hydroxyfuran-2-methanol can also undergo ring-opening reactions, resulting in the formation of various derivatives.
Biochemische Und Physiologische Effekte
Tetrahydro-5-hydroxyfuran-2-methanol has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and to protect against oxidative stress. Tetrahydro-5-hydroxyfuran-2-methanol has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. Furthermore, Tetrahydro-5-hydroxyfuran-2-methanol has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrahydro-5-hydroxyfuran-2-methanol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Tetrahydro-5-hydroxyfuran-2-methanol is also a versatile compound that can be used in various reactions and as a building block for the synthesis of complex molecules. However, Tetrahydro-5-hydroxyfuran-2-methanol has some limitations. It is a toxic compound that can cause irritation to the skin and eyes. Therefore, it should be handled with care and used in a well-ventilated area.
Zukünftige Richtungen
There are several future directions for the study of Tetrahydro-5-hydroxyfuran-2-methanol. One direction is the synthesis of new derivatives of Tetrahydro-5-hydroxyfuran-2-methanol with improved properties. Another direction is the study of the mechanism of action of Tetrahydro-5-hydroxyfuran-2-methanol and its derivatives. Furthermore, the use of Tetrahydro-5-hydroxyfuran-2-methanol as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis can be explored further. Additionally, the study of the biochemical and physiological effects of Tetrahydro-5-hydroxyfuran-2-methanol can be expanded to include its effects on other systems, such as the cardiovascular and immune systems.
Conclusion:
In conclusion, Tetrahydro-5-hydroxyfuran-2-methanol is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for various reactions and as a building block for the synthesis of complex molecules. Tetrahydro-5-hydroxyfuran-2-methanol has several advantages for use in lab experiments, but it also has some limitations. The study of Tetrahydro-5-hydroxyfuran-2-methanol has led to the discovery of its biochemical and physiological effects, and there are several future directions for its study.
Synthesemethoden
Tetrahydro-5-hydroxyfuran-2-methanol can be synthesized using a variety of methods, including the reduction of furfural, the reaction between furfural and formaldehyde, and the reaction between furfuryl alcohol and formaldehyde. Among these methods, the reduction of furfural is the most commonly used method. In this method, furfural is reduced using sodium borohydride in the presence of methanol, resulting in the formation of Tetrahydro-5-hydroxyfuran-2-methanol.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-5-hydroxyfuran-2-methanol has been widely used in scientific research due to its unique properties. It has been used as a solvent for various reactions, as a reagent in organic synthesis, and as a building block for the synthesis of complex molecules. Tetrahydro-5-hydroxyfuran-2-methanol has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis. Furthermore, Tetrahydro-5-hydroxyfuran-2-methanol has been used as a model compound for the study of cyclic ethers and their derivatives.
Eigenschaften
CAS-Nummer |
14153-04-9 |
|---|---|
Produktname |
Tetrahydro-5-hydroxyfuran-2-methanol |
Molekularformel |
C5H10O3 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
5-(hydroxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C5H10O3/c6-3-4-1-2-5(7)8-4/h4-7H,1-3H2 |
InChI-Schlüssel |
DBSOIXXDPKIKML-UHFFFAOYSA-N |
SMILES |
C1CC(OC1CO)O |
Kanonische SMILES |
C1CC(OC1CO)O |
Andere CAS-Nummern |
14153-04-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



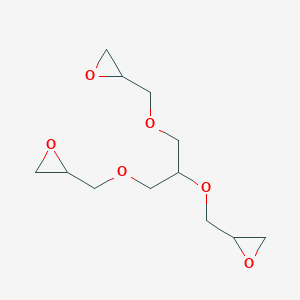
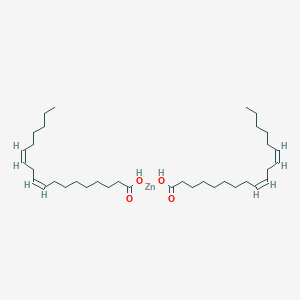

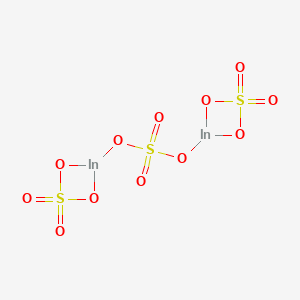
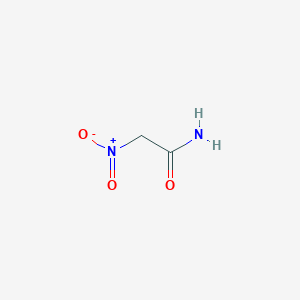
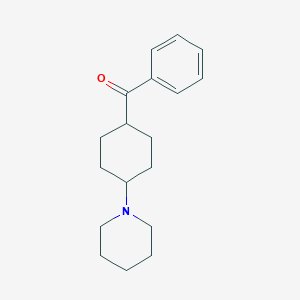

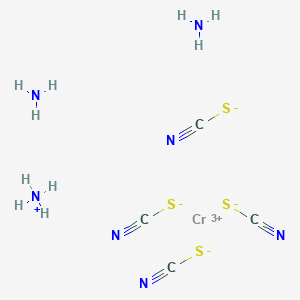
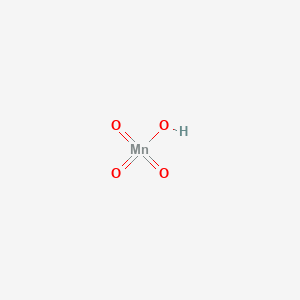
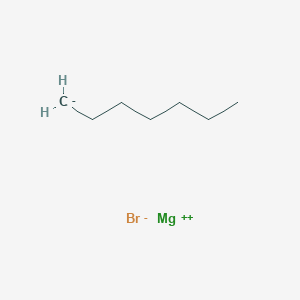
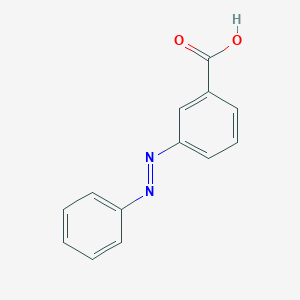
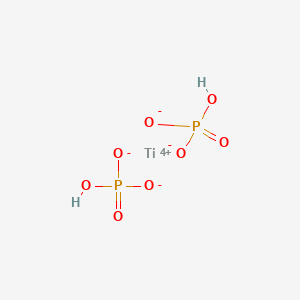
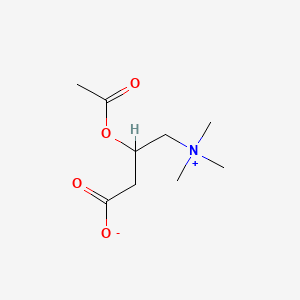
![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)